Diethyl 2,3-difluorofumarate

Catalog No.
S12772638
CAS No.
M.F
C8H10F2O4
M. Wt
208.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,3-difluorofumarate

Product Name

Diethyl 2,3-difluorofumarate

IUPAC Name

diethyl (E)-2,3-difluorobut-2-enedioate

Molecular Formula

C8H10F2O4

Molecular Weight

208.16 g/mol

InChI

InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5+

InChI Key

PBYMHUNMKVHXHO-AATRIKPKSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)F)F

Isomeric SMILES

CCOC(=O)/C(=C(/C(=O)OCC)\F)/F

Diethyl 2,3-difluorofumarate is an organic compound with the molecular formula C8_8H10_{10}F2_2O4_4 and a molecular weight of 208.16 g/mol. It is characterized by the presence of two fluorine atoms attached to a fumarate structure, which is a derivative of fumaric acid. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents.

  • Substitution Reactions: The fluorine atoms can be substituted with various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The compound can react with alcohols to form esters, which may have distinct properties and applications.
  • Hydrolysis: Under acidic or basic conditions, diethyl 2,3-difluorofumarate can hydrolyze to yield fumaric acid and ethanol.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry .

Diethyl 2,3-difluorofumarate can be synthesized through several methods:

  • Fluorination of Fumaric Acid Derivatives: Starting from fumaric acid or its esters, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
  • Esterification: The compound can also be synthesized by reacting diethyl fumarate with fluorinating agents under controlled conditions.
  • Direct Fluorination: A direct method involves the use of elemental fluorine in the presence of solvents to introduce fluorine atoms at the 2 and 3 positions of the fumarate backbone.

These methods highlight the versatility in synthesizing diethyl 2,3-difluorofumarate depending on available reagents and desired purity .

Diethyl 2,3-difluorofumarate has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new therapeutic agents.
  • Agriculture: The compound could be explored for use as a pesticide or herbicide due to its chemical properties.
  • Material Science: It may serve as an intermediate in synthesizing polymers or other materials with desirable characteristics.

Studies on interaction profiles indicate that diethyl 2,3-difluorofumarate may interact with biological macromolecules such as proteins and nucleic acids. This interaction could influence its biological activity and efficacy as a therapeutic agent. Further research is needed to elucidate specific interaction mechanisms and their implications for drug design.

Diethyl 2,3-difluorofumarate shares structural similarities with several compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethyl FumarateC8_8H10_{10}O4_4Lacks fluorine substituents
Diethyl MaleateC8_8H10_{10}O4_4Different double bond configuration
Diethyl 2,3-dicyanofumarateC10_{10}H10_{10}N2_2O4_4Contains cyano groups instead of fluorines

Uniqueness

Diethyl 2,3-difluorofumarate's unique combination of fluorine substituents distinguishes it from these similar compounds. The presence of fluorine can enhance lipophilicity and alter biological interactions, potentially leading to novel pharmacological profiles.

Conventional Synthesis Routes from Difluorofumaric Acid Derivatives

The preparation of diethyl 2,3-difluorofumarate through conventional synthetic routes primarily involves the esterification of difluorofumaric acid derivatives with ethanol under various reaction conditions [1] [9] [22]. The Fischer esterification methodology represents the most established approach for this transformation, wherein difluorofumaric acid is treated with ethanol in the presence of an acid catalyst [23] [25]. This reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water [25] [31].

The conventional synthesis typically employs sulfuric acid as the primary catalyst, operating under reflux conditions at temperatures ranging from 140 to 180 degrees Celsius [23]. Under these conditions, the esterification reaction achieves yields between 62 and 86 percent, depending on the specific substrate and reaction parameters [32]. The reaction mechanism follows the classical nucleophilic acyl substitution pathway, where the acid catalyst serves dual functions as both an activating agent for the carbonyl carbon and a facilitator for water elimination [23] [25].

Alternative conventional approaches utilize fumaric acid derivatives as starting materials, which undergo sequential fluorination and esterification processes [9] [22]. The preparation of diesters from fumaric acid salts requires initial removal of water to achieve substantial dryness, followed by addition of esterification catalysts in the presence of ethanol [22]. This methodology demonstrates particular effectiveness when applied to water-wet fumaric acid materials obtained from fermentation processes [22].

The conventional synthesis routes demonstrate significant advantages in terms of scalability and established reaction protocols [22] [23]. The esterification reactions are carried out using alcohol in amounts exceeding the theoretical requirements, with the equilibrium driven toward product formation through Le Chatelier's principle [5] [25]. The removal of water through azeotropic distillation or use of dehydrating agents further enhances the conversion efficiency [5] [22].

Catalytic Approaches for Esterification and Fluorination

Catalytic methodologies for the synthesis of diethyl 2,3-difluorofumarate encompass both traditional acid-catalyzed esterification and modern fluorination techniques [6] [12] [15]. The direct fluorination approach using fluorine gas represents a significant advancement in selective fluorination chemistry, achieving excellent yields through a one-step process [6] [12] [15]. This methodology employs fluorine gas diluted in nitrogen at concentrations of 10 to 20 percent by volume, with reactions conducted at temperatures between 0 and 5 degrees Celsius [6] [15].

The catalytic system for direct fluorination utilizes copper nitrate as a catalyst in flow chemistry applications, enabling continuous processing with high selectivity [12]. Under these conditions, diethyl fluoromalonate is obtained in yields exceeding 94 percent with purities above 93 percent [6]. The reaction mechanism involves the in situ generation of fluoride ions that facilitate enolization processes, coupled with electrophilic nitrogen-fluorine fluorinating agents that react with neutral enol species [4].

Enzymatic catalysis presents an environmentally sustainable alternative for esterification reactions [24] [26]. Lipase-catalyzed esterification operates under mild conditions in aqueous micellar media, achieving high selectivity and yields between 85 and 98 percent [24] [26]. The enzymatic approach demonstrates particular advantages in terms of substrate specificity and reaction selectivity, with commercial lipases functioning effectively in the absence of cofactors [26].

Lewis acid catalysis provides another important pathway for esterification reactions [28] [31]. Monoalkyltin complexes, such as n-butylstannoic acid, demonstrate effectiveness as catalysts for esterification, operating through mononuclear mechanisms where carbon-oxygen bond breaking represents the rate-determining step [28]. These catalytic systems achieve high conversion rates while maintaining excellent selectivity for the desired ester products [28].

The application of heterogeneous acid catalysts offers advantages in terms of catalyst recovery and reuse [31]. These systems operate through surface acid catalysis mechanisms, providing good selectivity while enabling multiple reaction cycles [31]. Typical catalyst loadings range from 50 to 100 milligrams per millimole of substrate, with purities achieved between 90 and 98 percent [31].

Catalyst TypeMechanismTypical LoadingSelectivityRecyclability
Sulfuric AcidProtonation-addition-elimination5-10 mol%HighNot applicable
Tosic AcidBrønsted acid catalysis1-5 mol%HighNot applicable
Copper NitrateElectrophilic activation0.032 mmolVery highContinuous flow
Lipase EnzymesEnzyme-substrate complex formation1-10 mg/mLExcellentMultiple cycles
Lewis AcidsCarbonyl activation5-20 mol%ModerateLimited
Heterogeneous AcidsSurface acid catalysis50-100 mg/mmolGoodGood

Purification and Isolation Techniques

The purification and isolation of diethyl 2,3-difluorofumarate requires specialized techniques tailored to the unique properties of fluorinated compounds [16] [17] [18]. Column chromatography represents the primary method for final purification from crude reaction mixtures, utilizing silica gel as the stationary phase with hexane-dichloromethane gradient elution systems [17] [18] [19]. This technique achieves purities between 95 and 99 percent and demonstrates suitability for laboratory to pilot-scale operations [17] [18].

Fractional distillation serves as the preferred method for large-scale purification, particularly effective due to the distinct boiling point characteristics of fluorinated esters [21] [29]. The distillation process operates under reduced pressure conditions, with typical parameters including temperatures of 90 to 91.5 degrees Celsius at 0.18 millimeters of mercury [21]. This methodology achieves purities exceeding 99 percent and demonstrates excellent scalability for industrial applications [21] [29].

Liquid-liquid extraction protocols provide effective removal of aqueous impurities and unreacted starting materials [17] [18]. The isolation process typically involves treatment with saturated sodium carbonate solution to convert unreacted acids to their corresponding salts, followed by extraction with ethyl acetate [17] [18]. The organic layer containing the desired ester product is subsequently washed with brine and dried over anhydrous sodium sulfate [17] [18].

Specialized techniques for fluorinated compounds include reverse fluorous solid-phase extraction, which enables rapid separation of fluorous-tagged compounds from organic components [16]. This methodology utilizes polar solid phases with fluorous solvent elution, achieving purities between 90 and 98 percent for specialized applications [16]. The technique demonstrates particular utility in pharmaceutical and fine chemical synthesis where high purity fluorinated compounds are essential [16].

Azeotropic distillation serves dual purposes in both synthesis and purification processes [22]. During synthesis, this technique enables water removal to drive esterification reactions toward completion [22]. For purification applications, azeotropic distillation with appropriate co-solvents facilitates the separation of close-boiling impurities while maintaining product integrity [22]. The method achieves purities between 93 and 99 percent and demonstrates excellent suitability for industrial-scale operations [22].

Recrystallization techniques prove effective for purification of solid derivatives and intermediates [19]. The process typically employs ethanol-water mixtures as recrystallization solvents, achieving purities between 90 and 95 percent [19]. This methodology demonstrates particular effectiveness for small to medium-scale purification requirements where column chromatography may be impractical [19].

TechniqueApplicationTypical ConditionsPurity Achieved (%)Scale Suitability
Column ChromatographyFinal purification from crude mixturesSilica gel, hexane-dichloromethane gradient95-99Laboratory to pilot
Fractional DistillationSeparation based on boiling pointReduced pressure, 90-91.5°C at 0.18 mm99+Industrial scale
RecrystallizationPurification of solid derivativesEthanol-water mixtures90-95Small to medium scale
Liquid-Liquid ExtractionRemoval of aqueous impuritiesSodium carbonate wash, ethyl acetate85-95All scales
Reverse Fluorous ExtractionSeparation of fluorinated compoundsFluorous solvent elution90-98Specialized applications
Azeotropic DistillationWater removal during synthesisDean-Stark apparatus, elevated temperature93-99Industrial scale

Nuclear Magnetic Resonance Spectroscopy

The spectroscopic characterization of diethyl 2,3-difluorofumarate represents a complex analytical challenge due to the unique electronic effects imparted by the fluorine substituents on the fumarate backbone. Proton Nuclear Magnetic Resonance analysis of this compound would be expected to show significant differences from its non-fluorinated analog, diethyl fumarate, which exhibits characteristic signals at δ 1.32 (triplet, 6H, CH₃), δ 4.26 (quartet, 4H, CH₂), and δ 6.84 (singlet, 2H, olefinic H) [1].

In diethyl 2,3-difluorofumarate, the replacement of the olefinic protons with fluorine atoms would eliminate the characteristic olefinic proton signal observed at δ 6.84 in the parent compound. The remaining proton signals would correspond exclusively to the ethyl ester groups, with the methyl protons expected to appear as a triplet around δ 1.3-1.4 and the methylene protons as a quartet in the δ 4.2-4.3 region [2]. The precise chemical shifts may be subtly influenced by the electron-withdrawing effect of the adjacent fluorine atoms through the conjugated system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide crucial structural information regarding the carbonyl and olefinic carbons. The carbonyl carbons in fumarate esters typically resonate around δ 158-160 [2], and this region would be expected to show coupling effects with the adjacent fluorine atoms. The fluorinated olefinic carbons would exhibit characteristic carbon-fluorine coupling, manifesting as doublets or more complex multiplets depending on the coupling pattern. Literature precedent for similar fluorinated systems suggests that carbons directly bonded to fluorine experience significant upfield shifts due to the high electronegativity of fluorine [3] [4].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy represents the most diagnostic technique for this compound. Based on literature data for gem-difluoro alkenes, the fluorine signals would be expected to appear in the range of δ -80 to -140 relative to trichlorofluoromethane [4]. The specific chemical shift would depend on the electronic environment created by the adjacent ester functionalities and the alkene system. Fluorine-fluorine coupling would likely be observed, as fluorine nuclei can couple over multiple bonds, potentially showing complex splitting patterns [5] [6].

Infrared Spectroscopy

The infrared spectrum of diethyl 2,3-difluorofumarate would exhibit several characteristic absorption bands that distinguish it from non-fluorinated analogs. The carbonyl stretching frequency would appear around 1750 cm⁻¹, consistent with ester functionality [7]. This frequency may be slightly shifted compared to diethyl fumarate due to the electron-withdrawing effect of the fluorine substituents, which could increase the carbonyl stretching frequency through enhanced electrophilic character of the carbonyl carbon.

The carbon-carbon double bond stretch would be significantly modified by fluorine substitution. While non-fluorinated fumarates show alkene stretching around 1600-1650 cm⁻¹, the fluorinated analog would exhibit altered frequencies due to the changed electronic distribution. Carbon-fluorine stretching vibrations would appear as strong, characteristic bands in the 1000-1200 cm⁻¹ region, providing definitive evidence for the presence of fluorine substituents [4].

Additional fingerprint region absorptions would include carbon-oxygen stretching from the ester groups (1000-1300 cm⁻¹) and various deformation modes associated with the ethyl groups. The overall spectrum would show increased complexity in the fingerprint region compared to the non-fluorinated analog due to the additional vibrational modes introduced by the fluorine atoms.

Mass Spectrometry

Mass spectrometric analysis of diethyl 2,3-difluorofumarate would show a molecular ion peak at m/z 208, corresponding to the molecular weight of 208.16 g/mol [8] [9]. This represents an increase of 36 mass units compared to diethyl fumarate (m/z 172) [10], reflecting the substitution of two hydrogen atoms with two fluorine atoms.

The fragmentation pattern would be characteristic of ester-containing compounds, with expected loss of ethoxy groups (45 mass units) leading to significant fragment ions. The presence of fluorine would influence the fragmentation pathways, potentially stabilizing certain fragment ions through electronic effects. Isotope patterns associated with the fluorine atoms would be absent, as fluorine-19 is the only naturally occurring isotope, but the fragmentation pattern would provide structural confirmation.

Base peak assignments would likely correspond to fragments retaining the fluorinated alkene portion of the molecule, as these would be stabilized by the electron-withdrawing fluorine substituents. The mass spectrum would serve as a definitive molecular weight confirmation and provide structural information through characteristic fragmentation patterns.

X-ray Crystallographic Studies of Fluorinated Fumarate Esters

Crystal Structure Considerations

X-ray crystallographic analysis of fluorinated fumarate esters provides critical insights into the solid-state structure and intermolecular interactions unique to these fluorinated systems. Related crystallographic studies of dimethyl fumarate have revealed that these compounds typically crystallize in orthorhombic space groups such as Pbca, with eight formula units per unit cell [11] [12]. The fluorinated analog, diethyl 2,3-difluorofumarate, would be expected to exhibit similar packing motifs while incorporating the unique steric and electronic effects of fluorine substitution.

The E-configuration of the double bond, characteristic of fumarate derivatives, would be preserved in the fluorinated compound. This geometric constraint significantly influences the crystal packing arrangement and intermolecular interactions. Literature precedent from related fluorinated compounds suggests that carbon-fluorine bond lengths typically range from 1.33 to 1.40 Å, depending on the hybridization state and electronic environment [13] [14].

Intermolecular Interactions and Packing

The introduction of fluorine atoms fundamentally alters the intermolecular interaction landscape compared to non-fluorinated fumarate esters. While traditional fumarate esters rely primarily on weak van der Waals interactions and occasional carbon-hydrogen...oxygen contacts for crystal packing, fluorinated analogs introduce additional interaction modes.

Fluorine...hydrogen contacts represent weak but directional interactions that can influence crystal packing. These interactions typically occur at distances slightly longer than the sum of van der Waals radii and contribute to the overall stability of the crystalline lattice. The highly electronegative fluorine atoms create regions of negative electrostatic potential that can interact favorably with electropositive regions of neighboring molecules.

Fluorine...fluorine interactions may also play a role in crystal packing, although these are generally weaker than other intermolecular forces. The specific geometry of these interactions depends on the relative orientation of the fluorine-containing groups and can adopt either Type I (contact angle ~180°) or Type II (contact angle ~90°) geometries based on electrostatic considerations.

Structural Distortions and Electronic Effects

The presence of fluorine substituents introduces significant electronic perturbations that manifest in measurable structural distortions. The high electronegativity of fluorine (4.0 on the Pauling scale) creates substantial dipolar character in the carbon-fluorine bonds, leading to charge redistribution throughout the conjugated system.

Bond length alternation in the fumarate backbone may be enhanced by fluorine substitution, as the electron-withdrawing effect of fluorine atoms increases the double bond character of the central carbon-carbon bond while simultaneously reducing electron density at the carbonyl groups. This electronic redistribution can manifest as subtle but measurable changes in bond lengths and angles compared to non-fluorinated analogs.

The ester group orientation may also be influenced by fluorine substitution. While diethyl fumarate shows specific dihedral angles between the ester planes and the central alkene system, the fluorinated analog may exhibit different conformational preferences due to electrostatic interactions between the fluorine atoms and the ester carbonyl groups.

Thermal Parameters and Disorder

Fluorine substitution can significantly affect the thermal behavior and potential disorder phenomena in the crystal structure. The relatively small size of fluorine compared to hydrogen, combined with its high electronegativity, can lead to different thermal motion patterns and potentially orientational disorder in certain crystal forms.

Anisotropic displacement parameters for fluorine atoms often show characteristic ellipsoid shapes that reflect the electronic and steric environment. The librotional motions of the ethyl ester groups may be influenced by the presence of fluorine substituents through modified intermolecular interactions and altered molecular dipole moments.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling of diethyl 2,3-difluorofumarate electronic structure requires sophisticated quantum mechanical methods capable of accurately describing fluorine-containing systems. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets represent the current standard for fluorinated organic compounds [14] [15].

The B3LYP/6-31+G(d,p) level of theory has proven effective for geometry optimization and electronic structure analysis of fluorinated systems, providing carbon-fluorine bond lengths in the range of 1.33-1.34 Å, which align well with experimental crystallographic data [14]. For higher accuracy applications, particularly Nuclear Magnetic Resonance chemical shift predictions, the B3LYP/6-311++G(d,p) basis set combination offers improved performance through enhanced description of the electronic environment around fluorine atoms.

Hartree-Fock methods, while computationally less expensive, tend to overestimate carbon-fluorine bond lengths and may not adequately capture the electron correlation effects that are particularly important in highly electronegative systems [14]. For benchmark quality results, Coupled Cluster methods such as CCSD(T) represent the gold standard, though their computational cost limits their application to smaller model systems.

Electronic Structure Analysis

The electronic structure of diethyl 2,3-difluorofumarate exhibits several unique features arising from fluorine substitution. Molecular orbital analysis reveals significant charge redistribution compared to the non-fluorinated analog, with the fluorine atoms acting as strong electron-withdrawing groups that stabilize the lowest unoccupied molecular orbital through enhanced conjugation with the central alkene system.

Natural Bond Orbital analysis provides detailed insights into the hyperconjugative interactions between fluorine lone pairs and the adjacent π-system. These interactions contribute to the overall stabilization of the molecule and influence both geometric parameters and spectroscopic properties. The dipole moment of the fluorinated compound is expected to be significantly enhanced compared to diethyl fumarate due to the high electronegativity of fluorine and the asymmetric charge distribution.

Electrostatic potential surfaces calculated from the optimized geometry reveal regions of negative potential concentrated around the fluorine atoms and positive potential associated with the ester carbonyl groups. This charge distribution pattern directly correlates with observed intermolecular interactions in crystalline phases and solution behavior.

Vibrational Analysis and Spectroscopic Predictions

Computational vibrational analysis provides direct support for experimental infrared spectroscopy assignments and offers predictions for Raman spectroscopy. The calculated vibrational frequencies for carbon-fluorine stretching modes typically appear in the 1000-1200 cm⁻¹ region, consistent with experimental observations for similar fluorinated compounds [4].

Scaling factors applied to calculated harmonic frequencies improve agreement with experimental values, accounting for anharmonicity effects that are particularly pronounced in fluorine-containing systems. The intensity calculations for infrared absorption bands help identify the most diagnostic spectroscopic features for structural characterization.

Nuclear Magnetic Resonance chemical shift calculations using Gauge-Independent Atomic Orbital methods provide valuable predictions for both carbon-13 and fluorine-19 NMR spectra. These calculations are particularly useful for fluorinated systems where experimental chemical shift databases may be limited. The calculated chemical shifts typically require empirical correction factors to achieve quantitative agreement with experimental values, but the relative chemical shift patterns are generally well-reproduced.

Thermodynamic and Kinetic Properties

Computational modeling provides access to thermodynamic parameters that are difficult to measure experimentally for specialized fluorinated compounds. Formation enthalpies, free energies of formation, and entropy values can be calculated with reasonable accuracy using appropriate thermochemical protocols.

Barrier heights for conformational interconversion processes, such as rotation around the ester group carbon-oxygen bonds, provide insights into molecular flexibility and potential dynamic behavior in solution. These calculations are particularly relevant for understanding temperature-dependent NMR spectroscopic behavior and crystal polymorphism.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

208.05471512 g/mol

Monoisotopic Mass

208.05471512 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types